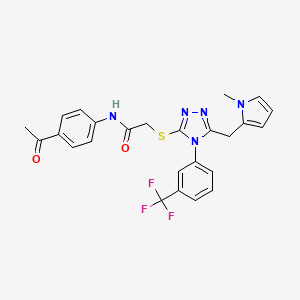
N-(4-acetylphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H22F3N5O2S and its molecular weight is 513.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Acetylphenyl group : May enhance lipophilicity and influence binding interactions.
- Triazole ring : Known for its pharmacological properties, including antifungal and anticancer activities.
- Pyrrole moiety : Often associated with neuroactive properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its inhibitory effects on specific enzymes and its cytotoxicity against cancer cell lines.
Enzyme Inhibition
In vitro studies have shown that the compound exhibits inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases. The IC50 values for these enzymes were reported as follows:
- AChE : IC50 = 19.2 μM
- BChE : IC50 = 13.2 μM
These results indicate moderate inhibition, suggesting potential use in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial .
Anticancer Activity
The compound's anticancer properties have been evaluated against various cancer cell lines. The results demonstrated significant cytotoxicity with varying degrees of potency:
- GI50 Values :
- TC32 cells: GI50 = 0.9 μM
- PANC1 cells: GI50 = 0.34 μM
These values indicate that the compound possesses substantial anticancer activity, making it a candidate for further development in oncology .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications to the chemical structure affect biological activity. Key findings include:
- Substitution Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency against certain targets.
- Pyrrole Modification : Alterations in the pyrrole structure can lead to increased affinity for target enzymes.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl | Increased AChE inhibition |
| Substitution on triazole ring | Enhanced anticancer activity |
Case Studies
Several case studies highlight the practical applications of this compound:
- Neuroprotection in Alzheimer's Models : The compound was tested in animal models for neuroprotective effects against amyloid-beta toxicity, showing promising results in improving cognitive function.
- Antitumor Efficacy : In xenograft models, the compound significantly reduced tumor growth compared to controls, showcasing its potential as a therapeutic agent in cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2S/c1-16(34)17-8-10-19(11-9-17)29-23(35)15-36-24-31-30-22(14-20-7-4-12-32(20)2)33(24)21-6-3-5-18(13-21)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNQABCVDHAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














